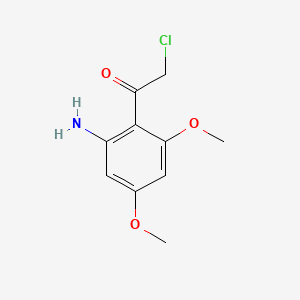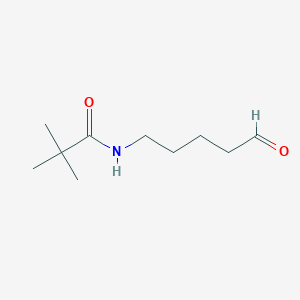
Hydroxycopper(1+);sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxycopper(1+);sulfate, also known as basic copper sulfate, is a chemical compound with the formula Cu(OH)SO₄. It is a blue-green crystalline solid that is commonly used in various industrial and scientific applications. This compound is known for its unique properties, including its ability to act as a fungicide and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Hydroxycopper(1+);sulfate can be synthesized through several methods. One common method involves the reaction of copper(II) sulfate with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting product is filtered and dried to obtain the crystalline form of this compound.
Industrial Production Methods
In industrial settings, this compound is often produced by reacting copper(II) sulfate with a base such as sodium hydroxide or calcium hydroxide. The reaction is conducted in large reactors, and the product is then purified and crystallized. The industrial production process is designed to ensure high purity and yield of the compound.
化学反応の分析
Types of Reactions
Hydroxycopper(1+);sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) sulfate and water.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: It can participate in substitution reactions where the hydroxide group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as ammonia or chloride ions can be used in substitution reactions.
Major Products Formed
Oxidation: Copper(II) sulfate and water.
Reduction: Metallic copper and water.
Substitution: Various copper complexes depending on the ligands used.
科学的研究の応用
Hydroxycopper(1+);sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in studies related to copper metabolism and its role in biological systems.
Industry: It is used in the production of pigments, as a fungicide in agriculture, and in electroplating processes.
作用機序
The mechanism of action of hydroxycopper(1+);sulfate involves its ability to interact with various biological molecules. In biological systems, it can bind to proteins and enzymes, disrupting their function. This is particularly useful in its role as a fungicide, where it inhibits the growth of fungal cells by interfering with their metabolic processes.
類似化合物との比較
Hydroxycopper(1+);sulfate can be compared to other copper compounds such as copper(II) sulfate and copper(I) oxide. While all these compounds contain copper, they differ in their oxidation states and chemical properties. This compound is unique in its combination of hydroxide and sulfate groups, which gives it distinct reactivity and applications.
List of Similar Compounds
Copper(II) sulfate (CuSO₄): A common copper compound used in agriculture and industry.
Copper(I) oxide (Cu₂O): Used in antifouling paints and as a pigment.
Copper(II) hydroxide (Cu(OH)₂): Used as a fungicide and in the preparation of other copper compounds.
特性
分子式 |
Cu2H4O6S |
|---|---|
分子量 |
259.19 g/mol |
IUPAC名 |
copper(1+);sulfate;dihydrate |
InChI |
InChI=1S/2Cu.H2O4S.2H2O/c;;1-5(2,3)4;;/h;;(H2,1,2,3,4);2*1H2/q2*+1;;;/p-2 |
InChIキー |
HRMHTQYEURVAQC-UHFFFAOYSA-L |
正規SMILES |
O.O.[O-]S(=O)(=O)[O-].[Cu+].[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)
![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)





![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B13831616.png)


